1H-1,2,4-triazole-3-carbaldehyde

Description

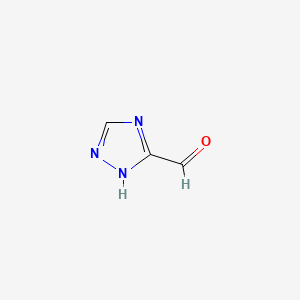

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O/c7-1-3-4-2-5-6-3/h1-2H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMOYZFGGVGWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31708-25-5 | |

| Record name | 4H-1,2,4-triazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h 1,2,4 Triazole 3 Carbaldehyde and Its Derivatives

Established and Novel Synthetic Routes to the 1,2,4-Triazole (B32235) Core

The formation of the 1,2,4-triazole ring is the foundational step in the synthesis of 1H-1,2,4-triazole-3-carbaldehyde. A direct synthesis of the aldehyde is often challenging, thus many routes focus on creating a 3-substituted triazole that can be subsequently converted to the carbaldehyde, for instance, through the oxidation of a 3-hydroxymethyl or 3-methyl group.

Conventional Thermal Methods for 1,2,4-Triazole Synthesis

Traditional thermal methods have long been employed for the synthesis of the 1,2,4-triazole core. These reactions, while foundational, often necessitate high temperatures and can result in modest yields. wikipedia.org

The Pellizzari reaction , discovered by Guido Pellizzari in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. wikipedia.orgyoutube.com This method is a classic approach to forming the triazole ring. However, it typically requires harsh conditions, including high temperatures and long reaction times, which can lead to lower yields. wikipedia.org

Another cornerstone of triazole synthesis is the Einhorn-Brunner reaction . wikipedia.orgen-academic.com This reaction synthesizes 1,2,4-triazoles from the condensation of imides with alkyl hydrazines. wikipedia.orgchemicalbook.com The regioselectivity of the Einhorn-Brunner reaction is a key aspect; the most acidic group on the imide preferentially ends up at the 3-position of the resulting triazole ring. wikipedia.org This offers a degree of control over the substitution pattern of the final product.

A common conventional route to the unsubstituted 1,2,4-triazole ring involves the acylation of thiosemicarbazide (B42300) with formic acid, followed by cyclization to form 1,2,4-triazole-3(5)-thiol. Subsequent oxidation of the thiol group with reagents like nitric acid or hydrogen peroxide yields the 1,2,4-triazole. wikipedia.org To arrive at this compound, a precursor such as (1H-1,2,4-triazol-3-yl)methanol would be synthesized and then oxidized.

| Reaction Name | Reactants | Conditions | Product |

| Pellizzari Reaction | Amide, Hydrazide | High Temperature | 1,2,4-Triazole |

| Einhorn-Brunner Reaction | Imide, Alkyl Hydrazine (B178648) | Acid-catalyzed condensation | Isomeric mixture of 1,2,4-Triazoles |

| From Thiosemicarbazide | Thiosemicarbazide, Formic Acid | Acylation, Cyclization, Oxidation | 1,2,4-Triazole |

Microwave-Assisted Synthetic Protocols for Triazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjptonline.orgnih.gov This approach has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. scielo.org.zapnrjournal.com

For instance, the synthesis of 1,2,4-triazole-3-thiol derivatives, which are precursors to other functionalized triazoles, can be significantly expedited using microwave irradiation. rjptonline.org In some cases, reactions that take several hours under conventional heating can be completed in minutes with microwave assistance, with improved yields ranging from 64-84%. rjptonline.orgrsc.org The synthesis of N-substituted-1,2,4-triazole derivatives from the condensation of thiosemicarbazide and imino-indolones has been achieved with yields of 85-90% under microwave irradiation. nih.gov

While a direct microwave-assisted synthesis of this compound is not extensively documented, the rapid synthesis of precursors like 3,5-disubstituted-1,2,4-triazoles from nitriles and hydrazides under microwave conditions demonstrates the potential of this technology. These precursors can then be further functionalized to the desired aldehyde.

| Reactants | Conditions | Product | Yield | Reference |

| 1,2,4-triazole-3-thiol, Substituted Benzaldehydes | Microwave Irradiation (5-10 min) | Schiff bases of 1,2,4-triazole | 64-84% | rjptonline.org |

| Thiosemicarbazide, 3-arylimino-2H-indole-2-ones | Microwave Irradiation | Trifluoromethyl-substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-ones | 85-90% | nih.gov |

| Nitriles, Hydrazides | Microwave Irradiation, Base-catalyzed | 3,5-disubstituted 1,2,4-triazoles | Good to Excellent |

Electrochemical Reaction Pathways for 1,2,4-Triazoles

Electrochemical synthesis is a green and sustainable approach that utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. researchgate.net This methodology has been successfully employed for the synthesis of 1,2,4-triazole scaffolds. rsc.orgnih.gov

One notable electrochemical method involves the intramolecular dehydrogenative C–N cross-coupling. This atom- and step-economical process can efficiently produce valuable 1,2,4-triazolo[4,3-a]pyridines and related heterocycles from commercially available aldehydes and 2-hydrazinopyridines under mild electrolytic conditions. rsc.org This metal- and oxidant-free protocol is scalable and tolerates a variety of functional groups. rsc.org

Another electrochemical approach utilizes hydrazones as starting materials, which can generate both an electrophilic carbon center and a nucleophilic nitrogen center under electrolytic conditions. These reactive species can then react with benzylamines to construct the 1,2,4-triazole skeleton in a one-pot reaction. nih.gov Furthermore, multicomponent electrosynthesis has been developed for the preparation of 1,5-disubstituted and 1-aryl-1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297). nih.govorganic-chemistry.orgisres.org

| Starting Materials | Key Features | Product Type | Reference |

| Aliphatic or (hetero)aromatic aldehydes, 2-hydrazinopyridines | Reagent-free, intramolecular C-N cross-coupling, metal- and oxidant-free | 1,2,4-triazolo[4,3-a]pyridines | rsc.org |

| Hydrazones, Benzylamines/Benzamides | Electro-oxidative cyclization, cheap stainless steel anode, one-pot reaction | Substituted 1,2,4-triazoles | nih.gov |

| Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Multicomponent reaction, avoids strong oxidants and transition-metal catalysts | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | nih.govorganic-chemistry.orgisres.org |

Metal-Catalyzed Approaches (e.g., Copper-Catalyzed Oxidative Coupling) for 1,2,4-Triazoles

Metal-catalyzed reactions, particularly those employing copper, have become indispensable for the synthesis of 1,2,4-triazoles due to their efficiency and broad substrate scope. nih.govfrontiersin.org Copper-catalyzed oxidative coupling reactions allow for the sequential formation of N-C and N-N bonds, leading to the triazole ring. organic-chemistry.org

A simple and efficient copper-catalyzed one-pot synthesis of substituted 1,2,4-triazoles has been developed from the reaction of two different nitriles with hydroxylamine. researchgate.net This method uses readily available starting materials and an inexpensive copper(II) acetate catalyst. researchgate.net Another effective copper-catalyzed system utilizes oxygen as the oxidant and potassium phosphate (B84403) as the base for the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines. isres.org

The catalyst system can also influence the regioselectivity of the reaction. For instance, in the [3+2] cycloaddition of isocyanides with aryl diazonium salts, copper(II) catalysis leads to the formation of 1,5-disubstituted 1,2,4-triazoles, while silver(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles. nih.gov

| Catalyst System | Reactants | Key Features | Product Type | Reference |

| Cu(OAc)2 | Nitriles, Hydroxylamine | One-pot synthesis, readily available starting materials | Substituted 1,2,4-triazoles | researchgate.net |

| Cu catalyst, K3PO4, O2 | Amidines, Trialkylamines/DMSO/DMF | High regioselectivity, green oxidant | 1,3-disubstituted 1,2,4-triazoles | isres.org |

| Cu(II) or Ag(I) | Isocyanides, Aryl diazonium salts | Catalyst-dependent regioselectivity | 1,5- or 1,3-disubstituted 1,2,4-triazoles | nih.gov |

Multicomponent Reaction Strategies for 1,2,4-Triazole Formation

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a time- and atom-economical fashion. researchgate.net Several MCRs have been developed for the synthesis of the 1,2,4-triazole core. organic-chemistry.orgisres.org

A notable example is the electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium acetate, and an alcohol, which serves as both solvent and reactant, to produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org This method avoids the use of strong oxidants and transition-metal catalysts. organic-chemistry.orgisres.org

Another approach involves a copper-catalyzed four-component reaction of alkynes, amines, azides, and 2H-azirines, which efficiently forms four C-N bonds in a single step to yield polyfunctionalized triazoles. acs.org Furthermore, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones provides access to hybrid molecules containing a 1,2,4-triazole ring. nih.gov The synthesis of fully substituted 1H-1,2,4-triazol-3-amines has also been achieved through a metal- and oxidant-free three-component condensation of isothiocyanates, amidines, and hydrazines. isres.org

| Reaction Type | Reactants | Key Features | Product Type | Reference |

| Electrochemical MCR | Aryl hydrazines, Paraformaldehyde, NH4OAc, Alcohol | Avoids strong oxidants and transition metals | 1,5-disubstituted and 1-aryl 1,2,4-triazoles | organic-chemistry.orgisres.org |

| Copper-catalyzed 4-CR | Alkynes, Amines, Azides, 2H-azirines | Forms four C-N bonds in one step | Polyfunctionalized triazoles | acs.org |

| Base-promoted 3-CR | 1,3-diones, β-nitrostyrenes, Aldehyde hydrazones | Metal-free, mild conditions | Hybrid 1,2,4-triazole scaffolds | nih.gov |

| Metal-free 3-CR | Isothiocyanates, Amidines, Hydrazines | Environmentally friendly, wide substrate scope | Fully substituted 1H-1,2,4-triazol-3-amines | isres.org |

Regioselective Synthesis Protocols for Substituted 1,2,4-Triazoles

Controlling the regioselectivity in the synthesis of substituted 1,2,4-triazoles is of paramount importance as different isomers can exhibit distinct chemical and biological properties. Several methodologies have been developed to achieve high regioselectivity.

As mentioned previously, catalyst control is a powerful tool for directing the outcome of a reaction. The [3+2] cycloaddition of isocyanides with aryl diazonium salts can be steered to produce either 1,3- or 1,5-disubstituted 1,2,4-triazoles by selecting between a silver(I) or copper(II) catalyst, respectively. nih.gov

The Einhorn-Brunner reaction also demonstrates inherent regioselectivity, where the more acidic group of the starting imide directs substitution to the 3-position of the triazole ring. wikipedia.org Additionally, a highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed from the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org

Furthermore, a copper-enabled three-component [3+2] annulation reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts provides a regioselective route to 1-aryl-5-cyano-1,2,4-triazoles. isres.org These examples highlight the various strategies available to synthetic chemists for the controlled construction of specifically substituted 1,2,4-triazole scaffolds.

| Method | Reactants | Key to Regioselectivity | Product | Reference |

| Catalyst-controlled cycloaddition | Isocyanides, Aryl diazonium salts | Choice of Ag(I) or Cu(II) catalyst | 1,3- or 1,5-disubstituted 1,2,4-triazoles | nih.gov |

| Einhorn-Brunner Reaction | Asymmetrical imides, Hydrazines | More acidic group of the imide directs substitution | 3-substituted 1,2,4-triazoles | wikipedia.org |

| One-pot three-component reaction | Carboxylic acids, Amidines, Hydrazines | Specific reaction pathway | 1,3,5-trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Copper-enabled [3+2] annulation | Nitriles, 2-diazoacetonitriles, Aryldiazonium salts | [3+2] cycloaddition mechanism | 1-aryl-5-cyano-1,2,4-triazoles | isres.org |

Synthetic Transformations Involving the this compound Moiety

The strategic location of the aldehyde functional group and the inherent reactivity of the triazole ring make this compound a valuable precursor in organic synthesis. The following sections delve into specific synthetic transformations that leverage this reactivity to generate a variety of important chemical structures.

Derivatization of the Aldehyde Functionality (e.g., Schiff Base Formation, Oxadiazole Synthesis, Hydrazide Formation)

The aldehyde group of this compound is a prime site for derivatization, leading to a variety of functionalized molecules.

Schiff Base Formation: A prominent reaction is the condensation with primary amines to form Schiff bases (imines). For instance, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be derived from the carbaldehyde, react with aromatic aldehydes like 4-fluorobenzaldehyde (B137897) or indole-3-carbaldehyde to yield the corresponding Schiff bases. nih.gov This reaction is typically carried out by refluxing the reactants in a suitable solvent. nih.gov The resulting imine bond (-N=CH-) is a key feature in many biologically active compounds. acs.org

Oxadiazole Synthesis: The triazole framework can be a precursor for the synthesis of 1,3,4-oxadiazoles. A common method involves the conversion of a triazole derivative, such as a carboxylic acid hydrazide, into an oxadiazole-2-thione. nih.gov For example, reacting a hydrazide with carbon disulfide in a basic medium can lead to the formation of a 1,3,4-oxadiazole-2-thiol. nih.gov This intermediate can then be further modified. The synthesis often involves cyclocondensation reactions. For instance, dicarbonyl esters can be cyclized with phenyl hydrazine to form a pyrazole (B372694) carboxylate, which is then converted to a carboxylic acid hydrazide. This hydrazide, upon reaction with carbon disulfide, can yield a nih.govnih.govzsmu.edu.uaoxadiazole. acs.orgnih.gov

Hydrazide Formation: Carboxylic acid hydrazides are key intermediates in the synthesis of various heterocyclic compounds, including triazoles and oxadiazoles. acs.orgnih.govnih.gov These are typically synthesized from the corresponding esters via hydrazinolysis, which involves reacting the ester with hydrazine hydrate (B1144303). nih.govnih.gov For example, ethyl esters of triazole carboxylic acids can be converted to their corresponding acetohydrazides through this process. nih.gov These hydrazides are then used in subsequent reactions to form other heterocyclic rings. acs.orgnih.govnih.gov

Table 1: Examples of Aldehyde Derivatization Reactions

| Starting Material Precursor | Reagent | Product Type | Reference |

| 4-Amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | 4-Fluorobenzaldehyde | Schiff Base | nih.gov |

| Carboxylic Acid Hydrazide | Carbon Disulfide/KOH | 1,3,4-Oxadiazole-2-thiol | nih.gov |

| Dicarbonyl Ester | Phenyl Hydrazine, then Hydrazine Hydrate | Carboxylic Acid Hydrazide | acs.orgnih.gov |

| Ethyl Ester of Triazole Carboxylic Acid | Hydrazine Hydrate | Acetohydrazide | nih.gov |

Substitution Reactions on the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring can undergo substitution reactions, allowing for the introduction of various functional groups. The reactivity of the ring is influenced by the substituents present. In the case of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde, a related isomer, the triazole ring can undergo substitution reactions with various nucleophiles. The presence of an electron-withdrawing group, such as a 4-chlorophenyl group at the 1-position, can increase the electrophilicity of the aldehyde and influence the reactivity of the ring.

Cycloaddition and Annulation Reactions for Fused Heterocyclic Architectures

1,2,4-Triazole derivatives are excellent substrates for cycloaddition and annulation reactions, leading to the formation of fused heterocyclic systems. These reactions are crucial for the synthesis of complex molecules with diverse biological activities. An o-quinone-catalyzed coupling of a primary amine and hydrazine can produce 1,2,4-triazole-fused heterocycles. rsc.org This method is atom-economical and environmentally friendly. rsc.org

Electrochemical methods have also been developed for the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles from aldehydes and 2-hydrazinopyridines. rsc.org Furthermore, palladium-catalyzed intramolecular cyclization of 5-iodotriazoles provides a convenient route to polycyclic frameworks containing fused 1,2,3-triazoles. nih.gov The synthesis of novel nih.govnih.govzsmu.edu.uatriazolo nih.govzsmu.edu.uathiazinoquinolines has been achieved through the cyclization of 4-chloroquinoline-3-carboxylates with 5-mercapto-1,2,4-triazoles. researchgate.net

Generation of Triazole-Based Macrocyclic Structures

The synthesis of macrocycles containing the 1,2,4-triazole moiety has been an area of active research. Efficient routes have been developed for the synthesis of 21-28 membered 1,2,4-triazole fused macrocyclic oxaazathia crown compounds. nih.gov These syntheses often involve multi-step procedures. A common strategy involves the intramolecular copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of a precursor containing both azide (B81097) and alkyne functionalities. thieme-connect.com The diastereoselective synthesis of macrocycles can be achieved under Curtin-Hammett control, allowing for the preferential formation of one diastereomer. bham.ac.uk Continuous flow synthesis has also been employed for the efficient production of macrocyclic triazoles. akjournals.com

Table 2: Examples of Macrocycle Synthesis Strategies

| Synthetic Approach | Key Reaction | Macrocycle Type | Reference |

| Multi-step synthesis | Not specified | 21-28 membered oxaazathia crown compounds | nih.gov |

| Intramolecular CuAAC | Copper(I)-catalyzed azide-alkyne cycloaddition | 1,4-disubstituted triazole-fused macrocycle | thieme-connect.com |

| Diastereoselective synthesis | Kinetic templation | PDI-hydroquinone macrocycle | bham.ac.uk |

| Continuous flow synthesis | Not specified | Various macrocyclic triazoles | akjournals.com |

Preparation of Sulfur-Containing 1,2,4-Triazole Derivatives (e.g., Thiols, Thiones, Mannich Bases)

Sulfur-containing derivatives of 1,2,4-triazole, such as thiols and thiones, are important intermediates in the synthesis of more complex molecules. zsmu.edu.uazsmu.edu.ua

Thiols and Thiones: 1,2,4-Triazole-3-thiones can be synthesized through a multi-stage process that includes esterification of carboxylic acids, hydrazinolysis, formation of carbothioamides, and subsequent alkaline cyclization. zsmu.edu.uazsmu.edu.ua Another route involves the reaction of acid hydrazides with isothiocyanates followed by cyclization of the intermediate thiosemicarbazides. researchgate.net For example, 4-amino-5-aryl-1,2,4-triazole-3-thiones can be obtained from the reaction of hydrazide oxadiazole-2-thiones with hydrazine hydrate. nih.gov

Mannich Bases: Mannich bases are synthesized from 1,2,4-triazole-3-thiones through a reaction with a secondary amine and formaldehyde (B43269). nih.govzsmu.edu.ua For example, 4,5-disubstituted 1,2,4-triazole-3-thiones react with diethylamine, pyrrolidine, piperidine, or morpholine (B109124) in the presence of formaldehyde to yield the corresponding Mannich bases. nih.gov These reactions are often carried out in ethanol (B145695) at room temperature. nih.govrsc.org

Table 3: Synthesis of Sulfur-Containing 1,2,4-Triazole Derivatives

| Starting Material | Reagents | Product | Reference |

| Carboxylic Acid | Esterification, Hydrazinolysis, Carbothioamide formation, Alkaline cyclization | 1,2,4-Triazole-3-thione | zsmu.edu.uazsmu.edu.ua |

| Acid Hydrazide | Isothiocyanate, then cyclization | 1,2,4-Triazole-3-thiol | researchgate.net |

| 4,5-Disubstituted 1,2,4-triazole-3-thione | Secondary Amine, Formaldehyde | Mannich Base | nih.gov |

Synthesis of Acylamidrazone and Iminoether Intermediates in 1,2,4-Triazole Formation

The formation of the 1,2,4-triazole ring often proceeds through key intermediates such as acylamidrazones and iminoethers.

Acylamidrazones: Amidrazones are recognized as crucial starting materials for the synthesis of 1,2,4-triazole derivatives. nih.gov For instance, 4,5-dihydro-1H-1,2,4-triazoles can be synthesized from various amidrazones. nih.gov

Iminoethers: While not as commonly cited in the direct synthesis from the carbaldehyde, iminoethers are related intermediates in heterocyclic synthesis. The broader context of 1,2,4-triazole synthesis includes methods starting from various nitrogen-containing precursors where iminoether-like structures could be transiently formed.

Reactivity Profiles and Mechanistic Investigations of 1h 1,2,4 Triazole 3 Carbaldehyde

Oxidation Reactions of the Carbaldehyde Group

The aldehyde functional group in 1H-1,2,4-triazole-3-carbaldehyde is susceptible to oxidation to form the corresponding carboxylic acid, 1H-1,2,4-triazole-3-carboxylic acid. commonorganicchemistry.comnih.govuni.lu This transformation is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. The choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Common oxidizing agents capable of converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in aqueous sulfuric acid), and sodium hypochlorite (B82951) (NaClO). cardiff.ac.uknih.govorganic-chemistry.org The oxidation of heterocyclic aldehydes, such as this compound, with these reagents generally proceeds under standard conditions to yield the corresponding carboxylic acid. cardiff.ac.uk For instance, oxidation with sodium hypochlorite in a basic medium is a known method for converting aryl aldehydes to their carboxylic acid forms. cardiff.ac.uk

The general mechanism for the oxidation of an aldehyde to a carboxylic acid often involves the formation of a hydrate (B1144303) intermediate upon reaction with water, which is then oxidized. nih.gov Under acidic conditions, the product is the carboxylic acid, while under alkaline conditions, the carboxylate salt is formed initially, followed by protonation to yield the carboxylic acid. organic-chemistry.org

Table 1: Common Reagents for the Oxidation of Aldehydes to Carboxylic Acids

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO₄) | Acidic or alkaline solution |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature |

| Sodium Hypochlorite (NaClO) | Aqueous, often basic, conditions |

| Pyridinium Chlorochromate (PCC) | Catalytic amounts with a co-oxidant like H₅IO₆ |

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst like methyltrioxorhenium |

Reduction Reactions of the Carbaldehyde Group

The carbaldehyde group of this compound can be readily reduced to the corresponding primary alcohol, (1H-1,2,4-triazol-3-yl)methanol. This reduction is typically achieved using complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). mdpi.comnih.gov

Sodium borohydride is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups and its ability to be used in protic solvents like methanol (B129727) or ethanol (B145695). mdpi.comnih.gov The reduction of aldehydes with NaBH₄ is a standard procedure that generally proceeds with high yield at room temperature. nih.govlookchem.com In the case of triazole derivatives, the reduction of an ester group on a 1,2,3-triazole ring to an alcohol using sodium borohydride has been reported, indicating the susceptibility of carbonyl groups attached to the triazole ring to this reagent. wikipedia.orgnih.govnih.gov The reaction of 2-butenal with 1H-1,2,4-triazole followed by reduction with sodium borohydride has also been described to produce the corresponding alcohol derivative.

Lithium aluminium hydride is a more powerful reducing agent and will also readily reduce the aldehyde to the primary alcohol. nih.gov However, its high reactivity necessitates the use of anhydrous, aprotic solvents and careful handling.

The mechanism of reduction by these hydride reagents involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon of the aldehyde. nih.gov This is followed by a workup step, typically with water or dilute acid, to protonate the resulting alkoxide and yield the alcohol. mdpi.com

Table 2: Common Reagents for the Reduction of Aldehydes to Primary Alcohols

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water (alkaline) | Milder, more selective, safer to handle |

| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (anhydrous) | More powerful, less selective, highly reactive |

| Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Various | Can also reduce other functional groups (e.g., alkenes) |

| N-Heterocyclic Carbene Boranes | Ethyl acetate (B1210297), Dichloromethane | Mild, selective for aldehydes over ketones |

Nucleophilic Reactivity at the Triazole Ring

The 1,2,4-triazole (B32235) ring itself exhibits specific reactivity towards nucleophiles. The carbon atoms within the 1H-1,2,4-triazole ring are considered to be π-deficient. This electron deficiency arises from the presence of the electronegative nitrogen atoms, which withdraw electron density from the carbon atoms. Consequently, the carbon atoms of the triazole ring are susceptible to nucleophilic attack, potentially leading to nucleophilic substitution reactions under mild conditions. The formation of triazolium ions can further enhance the ring's susceptibility to nucleophilic attack.

While the primary site of nucleophilic attack for this compound is the electrophilic carbon of the aldehyde group, the inherent reactivity of the triazole ring carbons should be considered in designing synthetic strategies. The presence of the aldehyde group, an electron-withdrawing substituent, may further influence the electrophilicity of the ring carbons.

Condensation and Imine Formation Mechanisms

The carbaldehyde group of this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is a fundamental transformation of aldehydes and involves the formation of a carbon-nitrogen double bond.

The mechanism of imine formation is typically acid-catalyzed and proceeds through a series of reversible steps. The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, leading to the formation of a hemiaminal intermediate. Subsequent proton transfer and elimination of a water molecule from the hemiaminal results in the formation of an iminium ion, which is then deprotonated to yield the final imine product.

Intramolecular Cyclization Pathways for 1,2,4-Triazoles

The 1,2,4-triazole ring is a key structural motif in many heterocyclic compounds and can be synthesized through various intramolecular cyclization reactions. nih.govlookchem.com One common pathway involves the cyclization of acylthiosemicarbazides in a basic medium to form 1,2,4-triazole-3-thiones. This method involves the intramolecular nucleophilic attack of a nitrogen atom on a carbonyl carbon, followed by dehydration.

Furthermore, this compound can serve as a precursor for the synthesis of fused heterocyclic systems. For instance, the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure, can potentially be applied to derivatives of this compound to construct fused-ring systems. This reaction proceeds via an initial imine formation, which then undergoes an intramolecular electrophilic substitution on an activated aromatic ring.

Considerations of Tautomerism within 1,2,4-Triazole Systems (e.g., Hemiaminal Forms, Thione-Thiol Tautomerism)

Tautomerism is a significant feature in the chemistry of 1,2,4-triazole derivatives. For N-unsubstituted 1,2,4-triazole-3-carbaldehydes, the potential for the formation of cyclic hemiaminal structures exists. This occurs through the intramolecular nucleophilic attack of a ring nitrogen atom onto the aldehyde carbon.

In the case of substituted 1,2,4-triazoles, such as those containing a thione group, thione-thiol tautomerism is a well-documented phenomenon. This involves the migration of a proton between the nitrogen and sulfur atoms, leading to an equilibrium between the thione (C=S) and thiol (S-H) forms. The predominant tautomer can be influenced by factors such as the solvent and the nature of other substituents on the triazole ring.

Additionally, the condensation of 4-amino-1,2,4-triazole (B31798) derivatives with aldehydes can lead to the formation of stable hemiaminal intermediates prior to imine formation. The stability of these hemiaminals is influenced by the electronic effects of the substituents on the aldehyde.

Advanced Spectroscopic and Structural Elucidation of 1h 1,2,4 Triazole 3 Carbaldehyde and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Studies

¹H-NMR spectroscopy is instrumental in identifying the chemical environment of protons in a molecule. In the case of 1,2,4-triazole (B32235) derivatives, the chemical shifts (δ) of the triazole ring protons, the aldehyde proton, and any substituents are characteristic.

For instance, in various 5-substituted-1,2,4-triazolyl-3-amines, the NH proton of the triazole ring typically appears as a broad singlet at a downfield chemical shift, often around δ 12.67 ppm. urfu.ru The protons of the amino group (NH₂) also present as a singlet, for example, at δ 5.35-5.41 ppm. urfu.ru The aldehyde proton in related triazole carbaldehydes is highly deshielded and appears as a sharp singlet significantly downfield, often above δ 10.0 ppm. mdpi.com For example, in 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde, this proton is observed at δ 10.12 ppm. mdpi.com The C-H proton on the triazole ring itself typically resonates in the aromatic region, as seen in analogs where it appears between δ 8.0 and 9.0 ppm. mdpi.com

¹H-NMR Data for Selected 1,2,4-Triazole Analogs

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|---|

| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl₃/DMSO-d₆ | NH (ring) | 12.67 | bs |

| NH₂ | 5.36 | bs | ||

| CH₂ | 4.42 | s | ||

| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | DMSO-d₆ | Ar-H | 7.39–7.82 | m |

Data sourced from multiple analogs to illustrate typical chemical shift ranges. urfu.runih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

¹³C-NMR spectroscopy provides insight into the carbon skeleton of the molecule. The carbon atom of the aldehyde group (C=O) is particularly noteworthy, appearing at a highly deshielded position, typically in the range of δ 185.0 ppm. mdpi.com The carbons within the triazole ring itself have characteristic chemical shifts; for example, in 1,2,4-triazole derivatives, the C-3 and C-5 carbons are often found between δ 140 and 160 ppm. nih.gov In 3-(4-methylphenyl) urfu.rumdpi.comrsc.orgtriazolo[3,4-b] mdpi.comrsc.orgbenzoxazole, the triazole C3 and C5 carbons appear at δ 149.99 and 141.40 ppm, respectively. nih.gov

¹³C-NMR Data for Selected 1,2,4-Triazole Analogs

| Compound | Solvent | Carbon | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 1-Hexyl-1H-1,2,3-triazole-4-carbaldehyde* | CDCl₃ | C=O | 185.2 |

| C-5 (triazole) | 147.8 | ||

| C-4 (triazole) | 125.2 | ||

| 3-(4-methylphenyl) urfu.rumdpi.comrsc.orgtriazolo[3,4-b] mdpi.comrsc.orgbenzoxazole | DMSO-d₆ | C-3 (triazole) | 149.99 |

*Data for 1,2,3-triazole analog provided for aldehyde carbon reference. mdpi.com Data for 1,2,4-triazole analog provided for ring carbon reference. nih.gov

Two-Dimensional NMR Techniques (e.g., HMQC)

Two-dimensional NMR techniques, such as Heteronuclear Multiple Quantum Coherence (HMQC) or its more modern counterpart, the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for definitive structural assignment. These experiments correlate proton signals with the carbon atoms to which they are directly attached. For a compound like 1H-1,2,4-triazole-3-carbaldehyde, an HMQC spectrum would show a correlation between the aldehyde proton signal (e.g., >10 ppm) and the aldehyde carbon signal (e.g., ~185 ppm). Similarly, it would link the C-5 proton of the triazole ring to its corresponding carbon atom. This technique is crucial for unambiguously assigning the signals of the triazole ring protons and carbons, especially in substituted analogs where assignments based on chemical shift alone can be ambiguous. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

In the FT-IR spectrum of a 1,2,4-triazole carbaldehyde, several key absorption bands are expected. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde is a prominent feature, typically appearing in the region of 1680-1710 cm⁻¹. The N-H stretching vibration of the triazole ring gives rise to a broad band in the 3100-3300 cm⁻¹ region. researchgate.net The C-H stretching of the aldehyde proton is usually observed as a weaker band near 2850-2950 cm⁻¹. Vibrations associated with the triazole ring, such as C=N and N=N stretching, appear in the fingerprint region, generally between 1450 and 1600 cm⁻¹. researchgate.netmdpi.com

Raman spectroscopy provides complementary information. In aqueous solutions of 1,2,4-triazole derivatives, characteristic bands for the triazole ring are readily identified. researchgate.netscilit.com For hemiaminal derivatives of 1,2,4-triazole, the N-H stretching vibration is observed around 3100 cm⁻¹ in the Raman spectrum. mdpi.com The analysis of vibrational spectra is often supported by density functional theory (DFT) calculations, which help in the precise assignment of observed bands to specific molecular motions. nih.govcpsjournals.org

Characteristic Vibrational Frequencies for 1,2,4-Triazole Analogs

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| N-H (ring) | 3100 - 3300 | ~3100 | Stretching |

| C-H (aromatic/ring) | 3000 - 3100 | - | Stretching |

| C=O (aldehyde) | 1680 - 1710 | - | Stretching |

| C=N / N=N (ring) | 1450 - 1600 | - | Stretching |

Data compiled from various sources. researchgate.netmdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₃H₃N₃O), the expected molecular weight is approximately 97.08 g/mol .

Upon electron impact ionization, triazole rings undergo characteristic fragmentation pathways. A common and diagnostic fragmentation is the loss of a molecule of nitrogen (N₂), resulting in an [M - 28]⁺ ion. rsc.org Another typical cleavage for the triazole ring is the loss of hydrogen cyanide (HCN), leading to an [M - 27]⁺ ion. rsc.org For the carbaldehyde derivative, fragmentation may also involve the loss of the formyl radical (•CHO, 29 Da) or carbon monoxide (CO, 28 Da). The presence and relative abundance of these fragment ions in the mass spectrum provide a fingerprint that helps confirm the structure of the triazole core and its substituents. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. mdpi.comnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values, typically within ±0.4%, serves as strong evidence for the compound's purity and elemental composition. rsc.orgjocpr.com

Elemental Analysis Data for a Representative 1,2,4-Triazole Analog: 1-(4-chlorobenzyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 63.99 | 64.08* |

| Hydrogen (H) | 4.65 | 4.70* |

*Note: Data shown is for a related triazole analog (C₁₆H₁₄ClN₃O) to demonstrate the methodology. The provided source contains a slight discrepancy in the reported calculated vs. found values. rsc.org

X-ray Crystallography for Solid-State Structural Determination of 1,2,4-Triazole Complexes

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For 1,2,4-triazole derivatives, this method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical reactivity and biological activity.

Several 1,2,4-triazole complexes have been characterized using single-crystal X-ray diffraction. For instance, the crystal structure of a dimeric nickel(II) complex, tris-μ-(4-ethyl-1,2,4-triazole-N¹,N²)-(4-ethyl-1,2,4-triazole-N¹)-aquo-bis[bis(thiocyanato-N)-nickel(II)]hydrate, reveals that two nickel ions are bridged by three ethyltriazole groups. scilit.com One nickel atom is octahedrally coordinated to two N-donating thiocyanate (B1210189) groups and a monodentate ethyltriazole, while the other is coordinated to a water molecule. scilit.com The compound crystallizes in the monoclinic space group P2₁/n. scilit.com

In another example, the structure of a silver(I) adduct with 4-amino-4H-1,2,4-triazole, [Ag₂(L)₂(NO₃)]n(NO₃)n, was determined to be a two-dimensional coordination polymer. mdpi.com The study revealed two independent silver atoms with different coordination geometries: one with a slightly bent configuration and the other with a distorted tetrahedral structure. mdpi.com The 4-amino-4H-1,2,4-triazole ligand acts as a bridging ligand. mdpi.com

The crystal structures of more complex heterocyclic systems incorporating the 1,2,4-triazole ring have also been elucidated. For example, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole crystallizes in the triclinic crystal system with the space group P-1, showing a twisted conformation between the triazole and indole (B1671886) rings. jyu.fi Similarly, its precursor, 4-amino-5-indolyl-1,2,4-triazole-3-thione, crystallizes in the monoclinic system (space group P2₁). jyu.fi

Furthermore, the crystal structure of 4-benzylideneamino-5-mercapto-1,2,4-triazole was determined to be monoclinic with the space group P2₁/c. rsc.org The triazole ring is planar, with the benzylidene group twisted at a slight angle to the ring. rsc.org The analysis of various 1,2,4-triazol-5-thione derivatives has also been confirmed by X-ray analysis, providing insight into the conformational preferences of the substituents on the triazole ring. nih.gov

Table 1: Crystallographic Data for Selected 1,2,4-Triazole Complexes

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| Ni₂(C₄N₃H₇)₄(H₂O)(NCS)₄ · 2.5 H₂O | Monoclinic | P2₁/n | 15.121(4) | 13.237(2) | 18.069(3) | 94.71(2) | scilit.com |

| 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Triclinic | P-1 | 5.9308(2) | 10.9695(3) | 14.7966(4) | 100.5010(10) | jyu.fi |

| 4-Amino-5-indolyl-1,2,4-triazole-3-thione | Monoclinic | P2₁ | 6.23510(10) | 26.0156(4) | 12.4864(2) | 93.243(2) | jyu.fi |

| 4-(2,4-Dichlorophenyl)-3-(pyridin-4-yl)-1,2,4-triazoline-5-thione derivative (C12) | Monoclinic | P2₁/c | 9.3878(19) | 9.858(2) | 14.600(3) | 90.59(3) | nih.gov |

| 4-Benzylideneamino-5-mercapto-1,2,4-triazole | Monoclinic | P2₁/c | 10.8435(4) | 4.4732(2) | 20.4414(7) | 106.25(8) | rsc.org |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides valuable information about the electronic transitions within a molecule. For 1,2,4-triazole derivatives, the UV-Vis spectra are influenced by the substituents on the triazole ring and the solvent environment. The electronic transitions are typically of the π → π* type.

The study of the electronic absorption spectra of various 3-chloro- and 3-amino-1,2,4-triazole derivatives has shown that the ionization of the triazole ring can lead to changes in the extinction coefficients of the absorption bands, particularly for the 3-amino-substituted compounds. researchgate.net

For some highly fluorescent 4H-1,2,4-triazole derivatives, the maximum absorption wavelengths (λmax) have been reported. For example, 4-ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole exhibits a λmax at 351.0 nm in dichloromethane, with a high molar absorptivity (ε) of 59,500 M⁻¹cm⁻¹. nih.gov In contrast, 4-ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole shows a λmax at 297.0 nm with a molar absorptivity of 36,400 M⁻¹cm⁻¹ in the same solvent. nih.gov

The UV-Vis spectrum of 1,3,5-triphenyl-1H-1,2,4-triazole has also been documented, providing a reference for a fully substituted triazole ring. nist.gov The gas-phase UV absorption spectrum of the related 1H-1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.netrsc.org While specific data for this compound is not extensively detailed in the provided context, the analysis of its analogs provides a strong indication of the expected spectral behavior. The aldehyde chromophore in conjunction with the triazole ring would be expected to influence the position and intensity of the absorption bands.

Table 2: UV-Vis Absorption Data for Selected 1,2,4-Triazole Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| 4-Ethyl-3,5-bis[4′-(N,N-diphenylamino)biphenyl-4-yl]-4H-1,2,4-triazole | Dichloromethane | 351.0 | 59,500 | nih.gov |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | Dichloromethane | 297.0 | 36,400 | nih.gov |

Computational Chemistry and Theoretical Characterization of 1h 1,2,4 Triazole 3 Carbaldehyde Systems

Quantum Chemical Calculations for Electronic Properties

Detailed information regarding the electronic properties of 1H-1,2,4-triazole-3-carbaldehyde is not available in the reviewed literature. This includes:

Density Functional Theory (DFT) Applications for Molecular Simulation

Similarly, specific DFT simulation results for this compound are not documented.

Molecular Modeling Approaches

Molecular modeling encompasses a suite of computational techniques used to simulate and predict the behavior of molecules. For this compound, these methods are instrumental in drug discovery and materials science, offering a window into molecular interactions at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is widely used to understand how a ligand, such as a 1,2,4-triazole (B32235) derivative, might interact with a biological target, typically a protein or enzyme. The 1,2,4-triazole scaffold is a key pharmacophore in many clinically important drugs, valued for its ability to engage in various noncovalent interactions with biological receptors. nih.gov

In the context of drug design, docking studies on 1,2,4-triazole derivatives have been crucial. For instance, novel indolin-2-one hybrids tethered to a 1,2,4-triazole ring were designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov Docking simulations for the most potent of these compounds revealed strong binding within the VEGFR-2 ATP binding site, highlighting key interactions. nih.gov Similarly, studies on 1H-1,2,3-triazole-4-carboxamides as inhibitors of the Pregnane X Receptor (PXR) used molecular docking to understand their binding modes. nih.gov These investigations showed that the triazole moiety and other substituents could occupy specific hydrophobic pockets and form crucial interactions within the receptor's ligand-binding domain. nih.gov

The aldehyde group on this compound provides a reactive center capable of forming various interactions, including hydrogen bonds, which are critical for stable ligand-target binding. Docking simulations can elucidate how the triazole ring's nitrogen atoms and the carbaldehyde's oxygen atom act as hydrogen bond acceptors, while the C-H bonds can function as weak donors. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex. researchgate.net

Table 1: Example of Molecular Docking Parameters for Triazole Derivatives

| Parameter | Description | Example from Literature (VEGFR-2 Inhibitors) nih.gov |

| Target Protein | The biological macromolecule of interest. | VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) |

| PDB ID | Protein Data Bank identifier for the crystal structure of the target. | 4CJN (for PBP2a) mdpi.com, 5X0R (for hPXR) nih.gov |

| Ligand | The small molecule being docked (e.g., a triazole derivative). | 1,2,4-triazole-indolin-2-one hybrids |

| Docking Software | The program used to perform the simulation. | Not specified in abstract, but common examples include AutoDock, GOLD, Glide. |

| Scoring Function | An algorithm to estimate the binding affinity (e.g., in kcal/mol). | Used to rank potential binding poses. |

| Key Interactions | Specific amino acid residues involved in binding. | Interactions with the ATP binding site. |

Molecular Dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system, including the stability and conformational flexibility of a ligand-protein complex. Following molecular docking, MD simulations are often performed to validate the predicted binding pose and assess its stability under physiological conditions. researchgate.netmdpi.com

For triazole-based compounds, MD simulations have been used to evaluate the structural stability of their complexes with target proteins by monitoring the root-mean-square deviation (RMSD) of the system's atoms over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains securely bound. nih.gov For example, a 1.0 μs MD simulation of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives in complex with the ERRα receptor showed that the system remained in a relatively stable state, confirming the stability of the binding. nih.gov

These simulations also reveal dynamic interactions that are not apparent from static docking poses. For instance, MD studies on an indole (B1671886) triazole conjugate targeting Penicillin-Binding Protein 2a (PBP2a) provided deeper insight into the molecular interactions responsible for complex stability. mdpi.com Similarly, simulations of 1H-1,2,3-triazole derivatives with ERRα showed that specific amino acid residues could rotate to form stable hydrogen bonds with the ligand, and that parts of the protein could shift to better accommodate the triazole moiety. nih.gov This detailed analysis of complex stability and flexibility is crucial for the rational design of more effective inhibitors. mdpi.com

Table 2: Key Outputs from Molecular Dynamics Simulations of Triazole Complexes

| Analysis Type | Metric/Observation | Significance |

| Complex Stability | Root-Mean-Square Deviation (RMSD) | A plateau in the RMSD plot indicates the system has reached a stable conformation. nih.gov |

| Binding Interactions | Hydrogen Bond Analysis | Identifies stable and transient hydrogen bonds between the ligand and target over time. nih.gov |

| Conformational Changes | Root-Mean-Square Fluctuation (RMSF) | Reveals the flexibility of different regions of the protein upon ligand binding. |

| Energetics | Binding Free Energy (e.g., MM-PBSA) | Provides a quantitative estimate of the binding affinity and the contribution of different energy terms. mdpi.com |

Non-Covalent Interaction Analysis (e.g., Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding)

Non-covalent interactions (NCIs) are the dominant forces governing the structure and stability of ligand-target complexes. Understanding these interactions is essential for predicting the behavior of molecules like this compound. Quantum chemical methods, such as Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM), are powerful tools for characterizing NCIs. fao.org

NBO analysis, in particular, is used to study charge transfer and orbital interactions associated with hydrogen bonding. It can quantify the stabilization energy (E(2)) associated with the interaction between a lone pair (LP) orbital on a hydrogen bond acceptor (like the nitrogen or oxygen atoms in this compound) and an antibonding orbital (σ*) of a hydrogen bond donor. rsc.org For example, in 1H-1,2,4-triazole-3-carboxamide, a closely related compound, extensive N-H···O and N-H···N hydrogen bonds are responsible for organizing the molecules into sheets in the crystal structure. nih.gov NBO analysis can reveal the electronic effects of these interactions. researchgate.net

Applications and Emerging Research Frontiers of 1h 1,2,4 Triazole 3 Carbaldehyde in Diverse Fields

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The inherent reactivity of 1H-1,2,4-triazole-3-carbaldehyde allows it to serve as a foundational starting material for the construction of more complex molecular architectures. Its aldehyde group is a locus for a wide array of chemical transformations, while the triazole ring imparts stability and specific physicochemical properties to the resulting molecules.

This compound is a key starting material for the synthesis of a variety of fused and linked heterocyclic systems. The aldehyde functionality provides a reactive handle for cyclization and condensation reactions. For instance, it can react with compounds containing hydrazine (B178648) moieties (hydrazides) to form hydrazones, which are versatile intermediates for building larger heterocyclic rings.

Research has demonstrated that triazole carbaldehydes can be utilized to construct elaborate molecules. researchgate.netmdpi.com A common synthetic strategy involves the condensation of the aldehyde with an appropriate amine or hydrazine to form an imine or hydrazone, followed by an intramolecular cyclization reaction to yield a new heterocyclic ring fused or linked to the initial triazole. For example, reaction with a carbohydrazide (B1668358) followed by treatment with carbon disulfide and subsequent reaction with hydrazine hydrate (B1144303) can lead to the formation of 4H-1,2,4-triazole-3-thiol derivatives. researchgate.net These can be further reacted to create complex systems like 7H- researchgate.netchemimpex.comtriazolo[3,4-b] researchgate.netejtas.comthiadiazines. researchgate.net This step-wise approach allows for the systematic construction of complex, multi-ring systems that are of significant interest in medicinal and materials chemistry.

Table 1: Examples of Heterocyclic Systems Derived from Triazole Aldehyde Precursors

| Precursor Type | Reactant | Intermediate | Final Heterocyclic System |

|---|---|---|---|

| Triazole-4-carbaldehyde | Carbohydrazide | Hydrazone | Fused Triazolo-thiadiazines researchgate.net |

| Triazole-4-carbaldehyde | Amines | Schiff Base (Imine) | Substituted Pyrazoles researchgate.net |

| Triazole-4-carbaldehyde | Hydrazine Hydrate | Hydrazone | 1,2,4-Triazole-3-thiones nih.gov |

Beyond forming heterocyclic systems, this compound acts as a fundamental building block for advanced organic molecules with tailored properties. Its utility is particularly noted in the synthesis of compounds with potential pharmacological applications. mdpi.comnih.gov The triazole motif is a recognized pharmacophore, known for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. nih.govnih.gov

The aldehyde group facilitates the introduction of various substituents and functional groups, enabling the systematic modification of a molecule's structure to optimize its biological activity. For example, it serves as an intermediate in the synthesis of potential anticancer agents. mdpi.comnih.gov Synthetic routes often involve reactions like aldol (B89426) condensations, Wittig reactions, or reductive aminations starting from the aldehyde, thereby incorporating the triazole core into larger, more complex structures. researchgate.net Research has shown the synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, which were evaluated for their cytotoxic activities. nih.gov This highlights the role of the triazole aldehyde as a key component in the design of novel, biologically active molecules.

Coordination Chemistry and Ligand Design for Metal Complexes

The 1,2,4-triazole (B32235) ring system is of great interest in coordination chemistry due to its ability to act as a bridge between metal centers, a property stemming from its multiple nitrogen donor atoms. bohrium.comresearchgate.net this compound is a valuable starting point for designing sophisticated ligands for transition metal complexes.

The primary method for converting this compound into a ligand involves the chemical modification of its aldehyde group. The most common approach is through condensation reactions with primary amines to form Schiff base (or imine) ligands. researchgate.netrdd.edu.iq This reaction creates a new carbon-nitrogen double bond and extends the conjugated system of the molecule.

The resulting Schiff base ligand possesses multiple potential coordination sites: the nitrogen atoms of the triazole ring (N1, N2, and N4) and the nitrogen atom of the newly formed imine group. This multi-dentate character makes these ligands highly effective at binding to transition metal ions such as cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.net The specific amine used in the condensation reaction can be varied to introduce other functional groups, allowing for fine-tuning of the ligand's electronic and steric properties.

Ligands derived from this compound are particularly adept at forming polynuclear and multidimensional coordination compounds. The 1,2,4-triazole moiety itself is a classic bridging ligand, capable of linking two or more metal centers. bohrium.comresearchgate.net The N1 and N2 atoms of the triazole ring frequently act as a bridge, leading to the formation of one-dimensional chains or discrete oligonuclear complexes. bohrium.com

When a chelating sidearm, such as one formed from a Schiff base, is present, the system's complexity increases. The ligand can chelate to one metal center while the other nitrogen atoms of the triazole ring bridge to adjacent metal ions. This dual functionality is crucial for building extended structures. For example, the N2 and N4 atoms can also participate in bridging, which can lead to the formation of two-dimensional layered networks. bohrium.com The ability to direct the assembly of these supramolecular structures makes these ligands valuable in the design of metal-organic frameworks (MOFs) and other coordination polymers with interesting magnetic or catalytic properties. core.ac.ukscispace.com

Table 2: Bridging Modes of 1,2,4-Triazole Ligands and Resulting Structures

| Bridging Mode | Description | Common Resulting Structure |

|---|---|---|

| N1,N2-bridging | The adjacent N1 and N2 atoms of the triazole ring each coordinate to a different metal ion. | One-dimensional chains, dinuclear, or trinuclear complexes. bohrium.com |

| N2,N4-bridging | The N2 and N4 atoms of the triazole ring each coordinate to a different metal ion. | Two-dimensional, layered compounds. bohrium.com |

| Triple N1,N2-bridge | Three separate triazole ligands bridge two metal centers via their N1 and N2 atoms. | Dinuclear complexes. bohrium.com |

The ligands synthesized from this compound exhibit diverse coordination modes. The triazole ring can bind to a metal in a monodentate fashion (typically through N1 or N4) or in a bidentate, bridging fashion as described above. bohrium.comresearchgate.net The introduction of the Schiff base sidearm creates a chelating fragment, typically involving one of the triazole nitrogens (e.g., N2) and the imine nitrogen.

This chelation effect, where the ligand binds to a single metal ion at two or more points, significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with analogous monodentate ligands. This is known as the chelate effect. Spectral analyses, such as FT-IR and NMR, are used to confirm the coordination of these sites to the metal ion. researchgate.net For example, a shift in the C=N stretching frequency in the FT-IR spectrum upon complexation is indicative of the imine nitrogen's involvement in bonding. The specific coordination geometry (e.g., octahedral, square planar) is determined by the metal ion, the ligand's steric and electronic properties, and the other co-ligands present in the coordination sphere. researchgate.netejtas.com

Application in Metal-Organic Frameworks (MOFs) and Coordination Networks

The structural versatility of 1,2,4-triazole derivatives makes them exceptional building blocks in the field of coordination chemistry, particularly for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers. core.ac.ukbohrium.com The 1,2,4-triazole nucleus can act as a bridging ligand between two metal centers, a property that is enhanced when substituted with additional donor groups. bohrium.com This bridging capability allows for the construction of higher-dimensional and porous networks. mdpi.com

The introduction of a 1,2,4-triazole moiety onto other molecules, such as amino acids, has been established as a strategy for creating novel linkers for MOFs. mdpi.com These functionalized linkers can coordinate with metal ions through both the triazole's nitrogen atoms and other functional groups, like carboxylates, leading to diverse network topologies. For instance, the simultaneous use of 1,2,4-triazole and carboxylic groups in coordination with cadmium ions has resulted in the formation of 2D networks. mdpi.com The geometry of these networks is influenced by the substitution on the triazole ring and the choice of metal ion. bohrium.commdpi.com

Researchers have successfully synthesized a range of coordination compounds from 0D to 3D by varying the substitution of the 1,2,4-triazole or the anion involved. mdpi.com The ability to form stable complexes with various transition metals has led to the creation of materials with interesting properties, including spin crossover behavior and photoluminescence. bohrium.comacs.org The flexibility of the triazole linker, especially in bis-triazole systems with a central rotating moiety, has been shown to induce "breathing" effects in MOFs, where the framework can change its pore size in response to external stimuli. core.ac.uk

Table 1: Examples of Metal-Organic Frameworks and Coordination Polymers with 1,2,4-Triazole Derivatives

| Metal Ion | 1,2,4-Triazole Derivative | Resulting Structure | Notable Properties | Reference |

| Cadmium (Cd) | 1,2,4-triazole derivatized amino acid | 2D network | Formation of hydrophilic interiors | mdpi.com |

| Copper (Cu) | Unsubstituted 1,2,4-triazole | Triangular tricopper MOF | Square pyramidal geometry of Cu center | mdpi.com |

| Iron (Fe) | 4-Aminotriazole | Iron(II) complexes | Spin transitions | bohrium.com |

| Various | bis-triazole with rotating central moiety | "Breathing" MOFs | Gate-opening effect | core.ac.uk |

Catalytic Applications of 1H-1,2,4-Triazole-Derived Systems

The 1,2,4-triazole scaffold is a key component in the design of both homogeneous and heterogeneous catalysts. rsc.orghuji.ac.il In homogeneous catalysis, 1,2,4-triazole anions have been identified as effective acyl transfer catalysts for reactions like aminolysis and transesterification of esters. nih.gov The anionic form of 1,2,4-triazole, generated in the presence of a base, demonstrates significantly accelerated reaction rates compared to uncatalyzed reactions. nih.gov

For heterogeneous catalysis, 1,2,4-triazole-based ligands can be anchored to solid supports, such as SBA-15 silica, to create recyclable and robust catalysts. huji.ac.il For example, a ruthenium(II) complex anchored on a 1,2,3-triazole-modified SBA-15 has been shown to be a highly efficient catalyst for multicomponent click cycloaddition reactions in water. huji.ac.il The design of these catalysts often involves modifying the triazole ligand to tune the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. organic-chemistry.org Copper-catalyzed systems, for instance, are widely used for the synthesis of various 1,2,4-triazole derivatives. organic-chemistry.orgisres.org

While direct applications of this compound in selective oxidation are not extensively detailed, the broader class of 1,2,4-triazole derivatives is integral to catalytic oxidation processes. Copper complexes incorporating 1,2,4-triazole ligands have been utilized in oxidation reactions where the triazole acts as a bridging ligand, influencing the redox properties of the metal center. researchgate.net An amine oxidase-inspired catalytic system using an o-quinone catalyst has been reported for the synthesis of 1,2,4-triazoles, which involves an oxidation step. rsc.org This method is atom-economical and uses oxygen as the terminal oxidant. rsc.org

The direct catalytic role of this compound in aziridation and aminoalcohol formation is not prominently featured in the reviewed literature. However, the synthesis of aminoalcohols from alkenes has been achieved using tungstenooxaziridine catalysis, where sulfonamides serve as the nitrogen source. nsf.gov This reaction proceeds with high yields and stereospecificity for both activated and unactivated alkenes. nsf.gov The development of catalytic systems for such transformations is an active area of research, and the versatile coordination chemistry of 1,2,4-triazoles suggests their potential as ligands in future catalyst designs for these reactions.

The direct involvement of this compound in the degradation of cellulosic substrates is not well-documented. However, the broader context of biomass conversion often involves catalytic processes where ligand design is crucial. The stability and coordinating ability of triazole derivatives could make them suitable candidates for ligands in catalysts designed for the breakdown of complex biopolymers like cellulose.

Contributions to Materials Science Research

The 1,2,4-triazole ring is a fundamental building block in materials science due to its presence in a wide array of functional materials. rsc.orgrsc.org Its derivatives are used in the creation of advanced materials with applications ranging from agrochemicals to corrosion inhibitors. rsc.org The ability of triazoles to form stable complexes with various metals allows for the engineering of materials with specific magnetic, optical, and electronic properties. bohrium.comacs.org For instance, iron(II) complexes with 4-aminotriazole ligands exhibit spin-crossover properties, which are of interest for molecular switches and data storage devices. bohrium.com Furthermore, the incorporation of 1,2,4-triazole moieties into polymers can enhance their thermal stability and other physicochemical properties.

Development of Polymers and Functional Coatings

The 1,2,4-triazole moiety is increasingly being integrated into polymer backbones and as a functional additive to develop advanced coatings. Derivatives of 1,2,4-triazole are utilized in the formulation of anti-corrosive and anti-microbial organic coatings. For instance, amino triazole derivatives have been physically incorporated into epoxy resin formulations. These modified epoxy coatings have demonstrated enhanced anti-corrosion performance on mild steel and exhibited antimicrobial activity against various bacteria and fungi. The triazole ring's ability to interact with metal surfaces and its inherent biological activity contribute to these protective properties.

The development of functional coatings extends to other "smart" applications, including self-healing, foul-resistant, and hybrid nanocomposite coatings. The versatility of triazole chemistry, particularly the azide-alkyne "click" reaction for creating 1,2,3-triazoles, allows for the effective functionalization of materials to achieve these advanced properties. While this compound is a precursor, the broader family of triazoles showcases significant potential in creating high-performance polymers and coatings.

Investigation in Optoelectronic Materials (e.g., Light-Emitting Diodes, Solar Cells)

Organic compounds featuring donor-acceptor structures connected by π-conjugated systems are of significant interest for optoelectronic applications like organic light-emitting diodes (OLEDs) and solar cells. The 1,2,4-triazole ring is a key component in the design of such materials due to its electron-accepting nature and high thermal stability.

Derivatives of 4H-1,2,4-triazole have shown promising luminescent properties. By synthesizing molecules where a 4-alkyl-4H-1,2,4-triazole core is conjugated to aromatic systems, researchers have created new luminophores with high quantum yields. These materials have potential applications in OLEDs. Furthermore, the electrical properties of 1,2,4-triazole derivatives are being explored for their use as proton-conducting electrolytes. In the realm of solar cells, triazole derivatives are being investigated as passivators for perovskite surfaces. For example, 4H-3-amino-1,2,4-triazole has been proposed to address defects on perovskite films, potentially enhancing the efficiency and stability of perovskite solar cells.

| Application Area | Triazole Derivative Type | Function | Key Finding/Potential |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | 4-alkyl-4H-1,2,4-triazole-based luminophores | Emissive layer material | Exhibit high luminescence and quantum yield. |

| Perovskite Solar Cells | 4H-3-amino-1,2,4-triazole (4-HTAZ) | Surface passivator | Bidentate anchoring to passivate cationic and anionic defects, potentially improving stability and efficiency. |

| Proton-Conducting Electrolytes | 1H-1,2,4-triazole | Solvent/component | Acts as an effective solvent for creating proton-conducting materials. |

Enhancement of Material Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of 1,2,4-triazole rings into materials can significantly enhance their physical properties. The inherent stability of the triazole ring contributes to the thermal stability of the resulting materials. This is particularly relevant in the field of energetic materials, where high thermal stability is a critical requirement. For instance, pyrazole-1,2,4-triazole-based compounds have been synthesized that exhibit exceptional thermal decomposition temperatures, in some cases exceeding that of conventional heat-resistant explosives.

| Property Enhanced | Material Type | Role of 1,2,4-Triazole | Example |

|---|---|---|---|

| Thermal Stability | Energetic Materials | Increases decomposition temperature due to stable ring structure. | Pyrazole-1,2,4-triazole compounds with decomposition temperatures up to 354 °C. |

| Mechanical Strength | Polymers | Acts as a reinforcing additive. | Used in melt processing to provide mechanical enhancement to polymer films. |

| Corrosion Resistance | Coatings | Forms a protective layer on metal surfaces. | Amino triazole derivatives in epoxy coatings. |

Supramolecular Chemistry and Non-Covalent Interactions of 1,2,4-Triazoles

Supramolecular chemistry focuses on the assemblies of molecules held together by non-covalent interactions. The 1,2,4-triazole ring is an excellent building block in this field due to its capacity for various non-covalent interactions, including hydrogen bonding and halogen bonding. These interactions are fundamental to the construction of complex, functional supramolecular architectures.

Anion Recognition Studies

The ability to selectively recognize and bind anions is a significant area of research in supramolecular chemistry, with applications in sensing and biology. The 1,2,3-triazole ring, a close isomer of 1,2,4-triazole, has been extensively studied as a motif for anion recognition. The polarized C-H bond on the triazole ring can act as a hydrogen bond donor to bind with anions. This interaction can be enhanced by attaching electron-withdrawing groups to the triazole ring, which increases the acidity of the C-H proton.

While much of the focus has been on 1,2,3-triazoles, the principles of C-H···anion hydrogen bonding are also applicable to 1,2,4-triazole systems. The nitrogen-rich nature of the 1,2,4-triazole ring makes it a versatile component in the design of anion receptors. The development of synthetic receptors for specific anions, such as phosphate (B84403), has been achieved using triazole and amide-based structures.

Exploration of Hydrogen and Halogen Bonding

Hydrogen bonding is a key interaction in determining the structure and properties of molecules containing 1,2,4-triazole. The triazole ring contains both hydrogen bond donors (N-H) and acceptors (the lone pairs on the nitrogen atoms), allowing for the formation of extensive hydrogen-bonded networks. These interactions are crucial in the solid-state packing of triazole derivatives and in their ability to recognize other molecules.

Halogen bonding is a non-covalent interaction similar to hydrogen bonding, where a halogen atom acts as an electrophilic species. The nitrogen atoms in the 1,2,4-triazole ring can act as halogen bond acceptors. The interplay of hydrogen and halogen bonding has been explored in the crystal structures of halogenated triazoles. Furthermore, triazole-containing molecules have been designed to act as receptors for organohalogens through multivalent halogen bonding interactions.

Ion-Pair Recognition Systems

Building on the ability to recognize both cations and anions, triazole-based receptors have been developed for ion-pair recognition. These systems are designed to bind both a cation and an anion simultaneously. A heteroditopic receptor containing a triazole moiety has been shown to cooperatively bind halide and monovalent cation combinations. In this system, the triazole group plays a dual role, coordinating to both the cation and the anion. The binding of one ion can enhance the binding of the other, a phenomenon known as positive allosteric cooperativity. Such systems are of interest for their potential applications in sensing and transport of salts.

Advanced Research in Agrochemical Development (Focus on Synthesis of Agrochemical Intermediates and Bioactive Compounds)

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of many successful fungicides. nih.gov These compounds are prized for their high efficiency, low application dosage, and high selectivity, which contributes to a reduced environmental impact. nih.gov The primary mode of action for most triazole fungicides is the inhibition of the lanosterol (B1674476) 14α-demethylase (CYP51), an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. nih.gov

This compound serves as a key intermediate in the synthesis of novel agrochemical agents. arkema.com Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries. Researchers utilize this compound to synthesize more complex 1,2,4-triazole derivatives, which are then screened for their biological activity against various plant pathogens.

For instance, the synthesis of new potential fungicides often involves the N-alkylation of the triazole ring followed by modification of other parts of the molecule. nih.gov The aldehyde group in this compound can be a starting point for creating larger structures, such as through condensation reactions with amines to form Schiff bases or other derivatives. These derivatives are then tested for their ability to control the growth and reproduction of plant pathogens. nih.gov The development of new 1,2,4-triazole derivatives is a continuous effort to create fungicides with broad-spectrum activity and to overcome potential resistance in fungal populations. nih.gov

Table 1: Examples of Commercial Agrochemicals Based on the 1,2,4-Triazole Scaffold This table showcases established fungicides that contain the 1,2,4-triazole core, illustrating the importance of this chemical class in agriculture. This compound is a key building block for creating novel derivatives inspired by these structures.

| Compound Name | Type |

| Difenoconazole | Fungicide |

| Itraconazole (B105839) | Fungicide |

| Fluconazole (B54011) | Fungicide |

Pharmaceutical Research Initiatives (Focus on Synthesis of Pharmaceutical Scaffolds and Intermediates)

The 1,2,4-triazole ring is a privileged structure in medicinal chemistry due to its unique properties. frontiersin.orgnih.gov It is metabolically stable and can participate in hydrogen bonding, dipole-dipole, and ion-dipole interactions, making it an effective bioisostere for amide or ester groups. Consequently, this scaffold is present in a multitude of clinically approved drugs with a wide array of biological activities. frontiersin.orgnih.gov this compound is explicitly identified as a pharmaceutical building block, underscoring its foundational role in drug discovery and development. jwpharmlab.com

This compound is a crucial starting material for synthesizing novel drug candidates targeting a spectrum of diseases. arkema.com The aldehyde group facilitates the creation of diverse derivatives, including hydrazones, carboxylic acids, and more complex heterocyclic systems, which have shown promising biological activities. nih.govnih.gov

Research has demonstrated the synthesis of various bioactive compounds from 1,2,4-triazole precursors: